molecular formula C20H13N3O6 B2999507 3-(furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887877-51-2

3-(furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2999507
CAS No.: 887877-51-2
M. Wt: 391.339
InChI Key: SZNJRAASAUSJDP-UHFFFAOYSA-N
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Description

3-(Furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic benzofuran derivative offered for research purposes. Benzofuran-based scaffolds are recognized as privileged structures in medicinal chemistry due to their wide presence in biologically active molecules and drugs . This particular compound features a benzofuran core functionalized with both a 4-nitrophenyl group and a furan-2-carboxamido substituent, a structural motif associated with diverse pharmacological potentials. Primary research interest in this compound is anticipated in the field of oncology. Structurally similar 4-nitrophenyl-functionalized benzofuran derivatives have demonstrated significant antiproliferative activity against human cancer cell lines, such as prostatic tumour cells (PC-3) . The mechanism of action for such compounds may involve the binding and stabilization of telomeric DNA, specifically G-quadruplex structures, which can interfere with cancer cell proliferation and induce cell cycle arrest . The presence of the 4-nitrophenyl group has been directly linked to this valuable telomeric DNA binding activity . Beyond its potential as a cytotoxic agent, the benzofuran scaffold is a versatile building block in drug discovery. Researchers value this chemotype for its documented applications in developing molecules with antibacterial and antifungal properties . The structural features of this compound make it a candidate for further chemical diversification and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(furan-2-carbonylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O6/c24-19(16-6-3-11-28-16)22-17-14-4-1-2-5-15(14)29-18(17)20(25)21-12-7-9-13(10-8-12)23(26)27/h1-11H,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNJRAASAUSJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C18H15N3O4
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of both furan and nitrophenyl moieties allows for diverse interactions, which can lead to inhibition or modulation of specific biological pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. For example, derivatives of benzofuran have been reported to scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting that the target compound may exhibit similar activities .
  • Neuroprotective Effects : Studies on related benzofuran derivatives have demonstrated neuroprotective effects against excitotoxic neuronal damage. For instance, a study indicated that certain benzofuran derivatives provided protection against NMDA-induced excitotoxicity, highlighting the potential for neuroprotective applications .
  • Anticancer Potential : Preliminary studies suggest that compounds with furan and benzofuran structures may possess anticancer properties. Research on related compounds has shown that they can induce apoptosis in cancer cells, although specific studies on the target compound are still needed to confirm these effects .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are some notable findings:

Study ReferenceFindings
Identified neuroprotective effects in benzofuran derivatives against NMDA-induced neuronal damage.
Demonstrated anticancer activity in furan-based compounds, suggesting potential for further exploration in cancer therapy.
Reviewed the synthesis and biological activity of natural furocoumarins, providing a context for understanding the activity of synthetic analogs like the target compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound's structure affect its biological activity. For example:

  • Nitrophenyl Group : The presence of a nitro group has been associated with enhanced reactivity and potential interactions with biological targets.
  • Furan Moiety : The furan ring contributes to the compound's ability to act as a radical scavenger.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Activities References
3-(Furan-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (Target) C₂₀H₁₃N₃O₆ - 4-Nitrophenyl (electron-withdrawing)
- Furan-2-carboxamido at C3
~407.34* Hypothesized enhanced binding affinity due to nitro group; potential antimicrobial/neurological activity
3-(5-Bromofuran-2-carboxamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide C₂₀H₁₂BrN₃O₆ - Bromine at C5 of furan
- 4-Nitrophenyl
470.2 Increased lipophilicity; potential for improved DNA intercalation (e.g., G-quadruplex targeting)
N-(2-Nitrophenyl)furan-2-carboxamide C₁₁H₈N₂O₄ - 2-Nitrophenyl
- Simpler benzofuran-free structure
232.19 Planar amide conformation; weak intramolecular interactions; limited antimicrobial activity
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide C₁₆H₁₄N₂O₂ - 4-Methylphenyl (electron-donating)
- Amino group at C3
278.30 Higher hydrophilicity; potential for hydrogen bonding; untested biological activity
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide C₂₀H₁₇FN₂O₃ - Fluorobenzyl and methoxyphenyl groups 364.36 Antiviral potential; improved metabolic stability due to fluorine substitution

*Calculated based on molecular formula.

Key Observations :
  • Electron-Withdrawing vs.
  • Bromine Substitution : The brominated analog () exhibits increased molecular weight and lipophilicity, which may enhance membrane permeability and DNA interaction, as seen in G-quadruplex-targeting agents .
  • Positional Isomerism : The 2-nitrophenyl derivative () shows reduced steric hindrance but weaker intramolecular interactions compared to the 4-nitrophenyl isomer, impacting conformational stability .

Physical and Chemical Properties

  • Solubility : The 4-nitrophenyl group reduces solubility in aqueous media compared to methyl or methoxy-substituted analogs .
  • Thermal Stability : Nitro groups may lower melting points due to decreased crystallinity, though data are unavailable for the target compound .

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